{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol
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Overview
Description
{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol is a complex organic compound featuring a boron-containing dioxaborolane ring, a pyrimidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol typically involves multiple steps:
Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized by reacting pinacol with boronic acid or boron trihalides under anhydrous conditions.
Pyrimidine Ring Formation: The pyrimidine ring is often synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Coupling Reactions: The dioxaborolane and pyrimidine intermediates are coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Piperidine Ring Formation: The piperidine ring is typically formed via hydrogenation of a pyridine derivative or through cyclization reactions involving amines and aldehydes.
Final Assembly: The final step involves the coupling of the piperidine intermediate with the pyrimidine-dioxaborolane intermediate, followed by reduction to form the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives using hydrogenation catalysts.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, KMnO4
Reducing Agents: H2 with Pd/C, NaBH4
Catalysts: Palladium complexes for cross-coupling, transition metal catalysts for hydrogenation
Major Products
Oxidation: Formation of aldehydes or ketones from the methanol group.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its boron-containing dioxaborolane ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of multiple functional groups allows for interactions with various biological targets, making it a versatile scaffold for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of {1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boron atom in the dioxaborolane ring can form reversible covalent bonds with biomolecules, which is a key feature in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Similar boron-containing compound used in hydroboration reactions.
Bis(pinacolato)diboron: Another boron reagent used in cross-coupling reactions.
Dihydropyrimidines: Reduced forms of pyrimidines with similar biological activities.
Uniqueness
{1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol is unique due to the combination of its boron-containing dioxaborolane ring, pyrimidine ring, and piperidine ring. This combination provides a versatile scaffold for various chemical reactions and biological interactions, making it a valuable compound in multiple fields of research and industry.
Properties
IUPAC Name |
[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BN3O3/c1-15(2)16(3,4)23-17(22-15)13-8-18-14(19-9-13)20-7-5-6-12(10-20)11-21/h8-9,12,21H,5-7,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFYOUZVXPMZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCCC(C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202805-21-7 |
Source
|
Record name | {1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-3-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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